molecular formula C5H12N2S2 B14271343 2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine CAS No. 138195-22-9

2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine

Cat. No.: B14271343
CAS No.: 138195-22-9
M. Wt: 164.3 g/mol
InChI Key: ISCYODWAXQZUOA-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine typically involves a multicomponent reaction. One common method includes the reaction of a primary amine, a carbonyl compound, and mercaptoacetic acid. This reaction can be catalyzed by various agents such as BF3·OEt2 and TBAHS (tetrabutylammonium hydrogen sulfate) at low temperatures to achieve high yields and excellent enantiospecificity .

Industrial Production Methods

In industrial settings, the synthesis of thiazolidine derivatives often employs green chemistry principles to enhance selectivity, purity, and yield. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are utilized to achieve efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring .

Scientific Research Applications

2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine involves its interaction with various molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, leading to its diverse pharmacological activities. For example, it can inhibit enzymes, modulate receptor activity, and interact with DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine is unique due to its specific combination of sulfur and nitrogen atoms in the thiazolidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

138195-22-9

Molecular Formula

C5H12N2S2

Molecular Weight

164.3 g/mol

IUPAC Name

2-(1,3-thiazolidin-2-ylsulfanyl)ethanamine

InChI

InChI=1S/C5H12N2S2/c6-1-3-8-5-7-2-4-9-5/h5,7H,1-4,6H2

InChI Key

ISCYODWAXQZUOA-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1)SCCN

Origin of Product

United States

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